molecular formula C15H17NO3S B5350290 N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide

Cat. No. B5350290
M. Wt: 291.4 g/mol
InChI Key: ZXUSFQDUQIVROE-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide, also known as EFV, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that is used in the treatment of HIV-1 infections. This compound was first synthesized in 1996 by Merck Research Laboratories and was approved by the FDA in 1998. Since then, EFV has been widely used in combination therapy for the treatment of HIV-1 infections.

Mechanism of Action

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide binds to the HIV-1 reverse transcriptase enzyme and inhibits its activity, thereby preventing the replication of the virus. This compound binds to a different site on the reverse transcriptase enzyme than nucleoside analogs, which makes it effective against HIV-1 strains that are resistant to these drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a good safety profile and is generally well-tolerated by patients. However, like all drugs, this compound can cause side effects, including central nervous system (CNS) symptoms such as dizziness, insomnia, and vivid dreams. These side effects can be managed by reducing the dose or switching to another drug.

Advantages and Limitations for Lab Experiments

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide is widely used in laboratory experiments to study the mechanism of action of HIV-1 reverse transcriptase and to test the efficacy of other anti-HIV-1 drugs. One advantage of using this compound in these experiments is its potency and broad-spectrum activity against HIV-1 strains. However, one limitation of using this compound is its potential to cause CNS side effects, which can affect the behavior of laboratory animals.

Future Directions

There are several future directions for the development of N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide and other NNRTIs. One area of research is the development of new NNRTIs that are effective against HIV-1 strains that are resistant to current drugs. Another area of research is the optimization of dosing regimens for this compound and other NNRTIs to reduce side effects and improve patient adherence. Finally, there is ongoing research into the use of this compound and other NNRTIs in combination therapy with other anti-HIV-1 drugs to improve treatment outcomes.

Synthesis Methods

The synthesis of N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide involves several steps, including the preparation of the key intermediate, 1-benzothiophene-2-carboxylic acid, which is then converted to this compound via a series of reactions. The overall yield of this compound is about 20%, which makes it a relatively cost-effective drug to produce.

Scientific Research Applications

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide has been extensively studied in vitro and in vivo for its anti-HIV-1 activity. It has been shown to be effective against a wide range of HIV-1 strains, including those that are resistant to other NNRTIs. This compound is also effective in reducing the viral load and increasing the CD4+ T-cell count in HIV-1 infected patients. In addition, this compound has been shown to have a long half-life, which allows for once-daily dosing.

properties

IUPAC Name

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-2-19-12-9-18-8-11(12)16-15(17)14-7-10-5-3-4-6-13(10)20-14/h3-7,11-12H,2,8-9H2,1H3,(H,16,17)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUSFQDUQIVROE-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1NC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1COC[C@@H]1NC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.